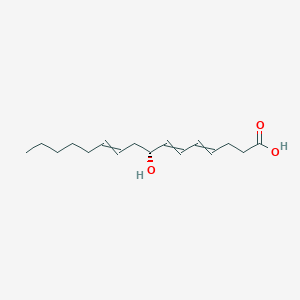

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid

Übersicht

Beschreibung

Tetranor-12(R)-Hydroxyeicosatetraensäure ist ein Metabolit, der aus 12(R)-Hydroxyeicosatetraensäure gewonnen wird. Sie entsteht durch den Stoffwechsel von 12(R)-Hydroxyeicosatetraensäure in Hornhautgewebe, wobei eine β-Oxidation und der Verlust von vier Kohlenstoffatomen von der C-1-Position beteiligt sind . Diese Verbindung ist in verschiedenen biologischen Prozessen von Bedeutung und wurde hinsichtlich ihrer möglichen Rolle bei Entzündungen und anderen physiologischen Reaktionen untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tetranor-12(R)-Hydroxyeicosatetraensäure beinhaltet typischerweise die Oxidation von 12(R)-Hydroxyeicosatetraensäure. Der Prozess umfasst mehrere Schritte:

Oxidation: 12(R)-Hydroxyeicosatetraensäure wird einer β-Oxidation unterzogen, bei der sukzessive Zwei-Kohlenstoff-Einheiten vom Carboxyl-Ende des Moleküls entfernt werden.

Reinigung: Das resultierende Produkt wird mittels chromatographischer Verfahren gereinigt, um Tetranor-12(R)-Hydroxyeicosatetraensäure zu isolieren.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tetranor-12(R)-Hydroxyeicosatetraensäure ist aufgrund ihrer spezifischen biologischen Anwendungen weniger verbreitet. Eine großtechnische Synthese würde ähnliche Schritte wie die Laborsynthese umfassen, mit Optimierungen hinsichtlich Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tetranor-12(R)-Hydroxyeicosatetraensäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung von stärker oxidierten Metaboliten führen.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppe in andere funktionelle Gruppen umwandeln.

Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitutionsreagenzien: Verschiedene Reagenzien können verwendet werden, abhängig von der gewünschten Substitution, wie z. B. Halogenierungsmittel für die Halogensubstitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann eine weitere Oxidation zu polareren Metaboliten führen, während eine Reduktion zu weniger oxidierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Tetranor-12(R)-Hydroxyeicosatetraensäure als Referenzverbindung für die Untersuchung des Stoffwechsels von Eicosanoiden und verwandten Verbindungen verwendet.

Biologie

Biologisch gesehen ist diese Verbindung bei der Untersuchung der Stoffwechselwege von Eicosanoiden von Bedeutung, die an verschiedenen physiologischen Prozessen beteiligt sind, darunter Entzündungen und Immunreaktionen.

Medizin

In der Medizin wird Tetranor-12(R)-Hydroxyeicosatetraensäure auf ihre mögliche Rolle bei entzündlichen Erkrankungen und anderen Zuständen untersucht, bei denen Eicosanoide eine entscheidende Rolle spielen.

Industrie

Obwohl ihre industriellen Anwendungen begrenzt sind, kann sie bei der Entwicklung analytischer Methoden zur Detektion und Quantifizierung von Eicosanoiden in biologischen Proben verwendet werden.

Wirkmechanismus

Tetranor-12(R)-Hydroxyeicosatetraensäure übt ihre Wirkungen durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen aus. Sie ist an der Regulation von Entzündungsreaktionen beteiligt, indem sie die Aktivität von Enzymen und Rezeptoren moduliert, die mit dem Eicosanoid-Stoffwechsel verbunden sind. Die genauen molekularen Zielstrukturen und Signalwege können variieren, aber sie beinhalten im Allgemeinen Wechselwirkungen mit Enzymen wie Cyclooxygenasen und Lipoxygenasen.

Wirkmechanismus

Tetranor-12®-hydroxyeicosatetraenoic acid exerts its effects through interactions with specific molecular targets and pathways. It is involved in the regulation of inflammatory responses by modulating the activity of enzymes and receptors associated with eicosanoid metabolism. The exact molecular targets and pathways can vary, but they generally involve interactions with enzymes like cyclooxygenases and lipoxygenases.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

12(R)-Hydroxyeicosatetraensäure: Die Vorstufe von Tetranor-12(R)-Hydroxyeicosatetraensäure, die an ähnlichen biologischen Prozessen beteiligt ist.

12(S)-Hydroxyeicosatetraensäure: Ein Isomer mit unterschiedlicher Stereochemie, das zu unterschiedlichen biologischen Aktivitäten führt.

15-Hydroxyeicosatetraensäure: Ein weiteres Eicosanoid mit Rollen bei Entzündungen und Immunreaktionen.

Einzigartigkeit

Tetranor-12(R)-Hydroxyeicosatetraensäure ist aufgrund ihres spezifischen Stoffwechselwegs und des Verlusts von vier Kohlenstoffatomen aus ihrer Vorstufe einzigartig. Dieser strukturelle Unterschied verleiht ihr besondere biologische Aktivitäten und macht sie zu einer wertvollen Verbindung für die Untersuchung des Eicosanoid-Stoffwechsels und der Eicosanoid-Funktion.

Biologische Aktivität

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid, commonly referred to as 8-HHT, is a polyunsaturated fatty acid that has garnered attention for its diverse biological activities. This compound is particularly notable for its involvement in various physiological processes, including inflammation and immune response modulation. This article delves into the biological activity of 8-HHT, supported by data tables, case studies, and research findings.

Molecular Characteristics:

- Molecular Formula: C16H26O3

- Molecular Weight: 266.38 g/mol

- IUPAC Name: (4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

- InChI Key: KBOVKDIBOBQLRS-UDJPSOMTSA-N

The biological activity of 8-HHT primarily stems from its interaction with specific receptors and enzymes involved in cellular signaling pathways. The hydroxyl group at the 8th position and the conjugated double bonds are crucial for its reactivity and binding affinity to molecular targets.

-

Signaling Pathways:

- 8-HHT acts as a signaling molecule in various biochemical pathways.

- It can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in the metabolism of arachidonic acid and the production of eicosanoids.

-

Inflammatory Response:

- It has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- The compound's ability to reduce inflammation has been linked to its potential therapeutic applications in inflammatory diseases.

Anti-inflammatory Properties

Research indicates that 8-HHT possesses significant anti-inflammatory effects. For instance:

- Case Study: In a study involving murine models of inflammation, administration of 8-HHT resulted in a marked reduction in edema and inflammatory markers compared to control groups .

- Mechanism: The compound inhibits the expression of COX-2 and decreases prostaglandin E2 levels, which are pivotal in inflammatory responses.

Antioxidant Activity

8-HHT also exhibits antioxidant properties:

- Research Findings: Studies have demonstrated that 8-HHT can scavenge free radicals and reduce oxidative stress in cellular models .

- Implications: This antioxidant effect suggests potential protective roles against oxidative damage in various tissues.

Modulation of Immune Responses

The compound influences immune system activities:

- Findings: In vitro studies show that 8-HHT can enhance macrophage activity, promoting phagocytosis and cytokine production.

- Clinical Relevance: Such modulation may be beneficial in conditions like chronic infections or cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-HHT, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 12-HETE | C20H32O3 | Anti-inflammatory |

| Arachidonic Acid | C20H32O2 | Precursor for eicosanoids |

| EPA | C20H30O2 | Anti-inflammatory |

Research Applications

The unique properties of 8-HHT make it a valuable compound for various research applications:

-

Pharmaceutical Development:

- Investigated for potential use in anti-inflammatory drugs.

- Studies focus on optimizing formulations for enhanced bioavailability.

-

Nutraceuticals:

- Explored as a dietary supplement due to its health benefits related to inflammation and oxidative stress.

-

Biochemical Research:

- Used as a model compound to study fatty acid metabolism and signaling pathways involving eicosanoids.

Eigenschaften

CAS-Nummer |

135271-51-1 |

|---|---|

Molekularformel |

C16H26O3 |

Molekulargewicht |

266.38 g/mol |

IUPAC-Name |

(4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1 |

InChI-Schlüssel |

KBOVKDIBOBQLRS-QCNAHCIUSA-N |

SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Isomerische SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C\CCC(=O)O)O |

Kanonische SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Aussehen |

Assay:≥98%A solution in ethanol |

Synonyme |

8(R)-HHxTrE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.